molecular formula C16H17N3O2 B14207142 Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 827318-47-8

Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B14207142
CAS No.: 827318-47-8
M. Wt: 283.32 g/mol
InChI Key: MZLCIDTXIGGYMX-UHFFFAOYSA-N
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Description

Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of an indole derivative with a pyrazole carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-proliferative and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation or inflammation. The compound’s indole moiety allows it to interact with various biological targets, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing to fully elucidate its molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-(2-[3-[2-(1-butyl-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-ethylidene]-2-diphenylamino cyclopent-1-enyl]-vinyl)-3,3-dimethyl-3H-indolium tetrafluoroborate
  • 3-Butyl-2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[e]indolium tetrafluoroborate

Uniqueness

Butyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate stands out due to its unique combination of an indole and pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for further research and development.

Properties

CAS No.

827318-47-8

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

butyl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C16H17N3O2/c1-2-3-8-21-16(20)12-10-17-19-15(12)14-9-11-6-4-5-7-13(11)18-14/h4-7,9-10,18H,2-3,8H2,1H3,(H,17,19)

InChI Key

MZLCIDTXIGGYMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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